2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Overview
Description
The compound “2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a nitrile group and a 2,6-dimethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the nitrile and phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and three carbon atoms in the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the nitrile group, for example, could make the compound susceptible to reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the nitrile group could influence its polarity and solubility .Scientific Research Applications
Synthesis and Applications in Antimicrobial Activities
- A study by Gadegoni and Manda (2013) reports the synthesis of novel compounds containing 1,2,4-triazole moiety. These compounds demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial research (Gadegoni & Manda, 2013).
Chemical Structure and Reactivity Studies
- Research by Bahçeci et al. (2002) focused on the synthesis and non-aqueous medium titrations of 1,2,4-triazol-5-one derivatives. This study provides valuable insights into the chemical structure and reactivity of similar triazole compounds in different solvents, including acetonitrile (Bahçeci et al., 2002).
Potentiometric Titrations and Solvent Effects
- A study by Bahçeci, Yüksek, Ocak, Azakli, Alkan, and Özdemir (2002) examined potentiometric titrations of 4-(benzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous media. This research contributes to understanding the solvent effects and molecular structure upon acidity, which is crucial for developing applications in analytical chemistry (Bahçeci et al., 2002).
Applications in Polymer Chemistry
- Gamez et al. (2001) reported the oxidative polymerizations of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in acetonitrile. This study highlights the potential application of related chemical compounds in polymer chemistry, particularly in the synthesis of high-performance engineering plastics (Gamez et al., 2001).
Mechanism of Action
Target of Action
It is structurally similar to rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection
Mode of Action
If it acts similarly to Rilpivirine, it might bind to and inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-5-4-6-10(2)12(9)17-11(3)15-16(8-7-14)13(17)18/h4-6H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQTQNZCJUPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321459 | |
Record name | 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860789-16-8 | |
Record name | 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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